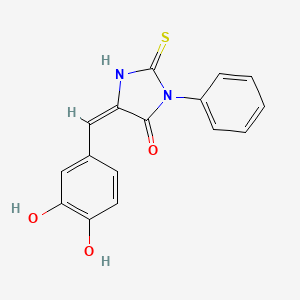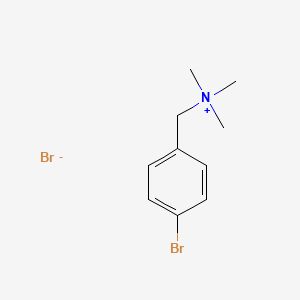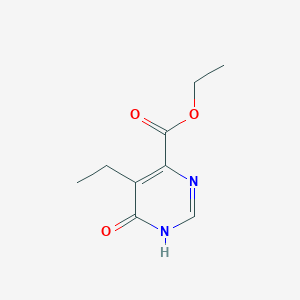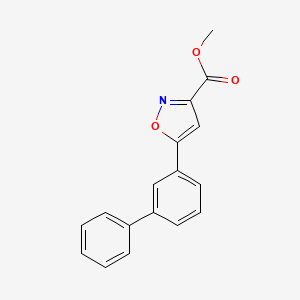
1,3,4,5-Tetrahydroxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetrahydroxyhexan-2-one is an organic compound belonging to the class of fatty alcohols It is characterized by the presence of four hydroxyl groups attached to a six-carbon chain, with a ketone functional group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetrahydroxyhexan-2-one can be synthesized through several methods. One common approach involves the oxidation of hexitols, such as sorbitol or mannitol, using specific oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired carbon position.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the catalytic hydrogenation of hexoses, followed by selective oxidation, can yield the desired compound. The use of catalysts such as palladium or platinum on carbon supports is common in these processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,4,5-Tetrahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce hexaric acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hexitols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Hexaric acids.
Reduction: Hexitols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3,4,5-Tetrahydroxyhexan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetrahydroxyhexan-2-one involves its interaction with various molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The ketone group can participate in redox reactions, altering the compound’s chemical properties and interactions.
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetrahydroxybenzene
- 1,2,3,5-Tetrahydroxybenzene
- 1,2,4,5-Tetrahydroxybenzene
Comparison: 1,3,4,5-Tetrahydroxyhexan-2-one is unique due to its aliphatic chain structure, whereas the similar compounds listed above are aromatic. This difference in structure leads to distinct chemical properties and reactivity. The aliphatic nature of this compound makes it more flexible and suitable for various synthetic applications compared to the rigid aromatic structures of the tetrahydroxybenzenes.
Propriétés
IUPAC Name |
1,3,4,5-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPNKJXABGCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)






![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)

